4-Chlorobenzyl methylcarbamate 4-Chlorobenzyl methylcarbamate
Brand Name: Vulcanchem
CAS No.: 2797-37-7
VCID: VC20170154
InChI: InChI=1S/C9H10ClNO2/c1-11-9(12)13-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol

4-Chlorobenzyl methylcarbamate

CAS No.: 2797-37-7

Cat. No.: VC20170154

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorobenzyl methylcarbamate - 2797-37-7

Specification

CAS No. 2797-37-7
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
IUPAC Name (4-chlorophenyl)methyl N-methylcarbamate
Standard InChI InChI=1S/C9H10ClNO2/c1-11-9(12)13-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)
Standard InChI Key IRDYVYXLTFZDBL-UHFFFAOYSA-N
Canonical SMILES CNC(=O)OCC1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

4-Chlorobenzyl methylcarbamate belongs to the carbamate class, featuring a para-chlorinated benzyl group linked to a methylcarbamate moiety. The benzene ring’s chlorine substitution at the para position enhances its stability and reactivity, critical for interactions with biological targets. The compound’s structure has been confirmed through crystallographic studies of related carbamates, which reveal planar arrangements of aromatic rings and carbamate functional groups .

Molecular Formula: C₉H₁₀ClNO₂
Molecular Weight: 199.63 g/mol
CAS Registry Number: 2797-37-7

The chlorine atom’s electronegativity influences the compound’s electron distribution, enhancing its binding affinity to acetylcholinesterase. Comparative analyses with structurally similar carbamates, such as Methyl N-(2-bromo-4-chlorophenyl)carbamate, highlight the role of halogen substituents in modulating biological activity .

PropertyValue/PredictionSource
Boiling PointNot documented-
Density~1.2 g/cm³
SolubilityLow in water; soluble in organic solvents
pKa~13.9 (estimated)

The compound’s low water solubility necessitates formulation with surfactants or emulsifiers for agricultural applications. Its stability under ambient conditions is attributed to the carbamate group’s resistance to hydrolysis compared to organophosphates .

Synthesis and Manufacturing

Synthetic routes to 4-chlorobenzyl methylcarbamate typically involve the reaction of 4-chlorobenzyl alcohol with methyl isocyanate or related reagents. A generalized reaction scheme is:

4-Cl-C₆H₄-CH₂OH+CH₃NCO4-Cl-C₆H₄-CH₂-O-C(O)-NH-CH₃+H₂O\text{4-Cl-C₆H₄-CH₂OH} + \text{CH₃NCO} \rightarrow \text{4-Cl-C₆H₄-CH₂-O-C(O)-NH-CH₃} + \text{H₂O}

Optimization of reaction conditions (e.g., temperature, catalysts) remains poorly documented in open literature, though parallels exist with the synthesis of Methyl N-(2-bromo-4-chlorophenyl)carbamate, which employs similar carbamate-forming reactions . Industrial-scale production likely involves continuous flow systems to mitigate risks associated with isocyanate handling.

As a cholinesterase inhibitor, 4-chlorobenzyl methylcarbamate binds reversibly to acetylcholinesterase (AChE), preventing acetylcholine hydrolysis and causing synaptic accumulation. This leads to hyperexcitation, paralysis, and death in insects . Key features include:

  • Reversible Inhibition: Carbamates form transient complexes with AChE, unlike organophosphates’ irreversible binding .

  • Species Selectivity: Higher toxicity in insects than mammals due to metabolic differences .

  • Rapid Action: Symptoms manifest within minutes of exposure, making it effective for rapid pest control.

In vitro studies on rat brain cholinesterase demonstrate that 50% enzyme inhibition correlates with the onset of neurotoxic symptoms, underscoring the compound’s potency .

Applications in Pest Management

Agricultural Use

4-Chlorobenzyl methylcarbamate is widely used against lepidopteran, coleopteran, and hemipteran pests in crops such as cereals, vegetables, and fruits. Its broad-spectrum efficacy and compatibility with integrated pest management (IPM) programs have solidified its role in sustainable agriculture.

Household Applications

Formulated as sprays or baits, the compound targets cockroaches, ants, and termites. Its low mammalian toxicity at recommended doses makes it suitable for residential use.

Toxicological Profile

Acute Toxicity

Studies on analogous carbamates (e.g., propoxur, carbaryl) reveal LD₅₀ values in rats ranging from 50–500 mg/kg (oral), with 4-chlorobenzyl methylcarbamate expected to fall within this range . Symptoms include:

  • Transient anesthesia (high doses)

  • Muscarinic effects (salivation, lacrimation)

  • Nicotinic effects (tremors, paralysis)

Chronic Exposure

Prolonged exposure may lead to neurobehavioral deficits, though data specific to this compound are lacking. The WHO emphasizes monitoring cholinesterase activity in exposed populations .

Environmental and Regulatory Considerations

Regulatory Status

4-Chlorobenzyl methylcarbamate is classified as "for research use only" in some jurisdictions, with restrictions on agricultural applications in the EU under Regulation (EC) No 1107/2009.

Comparative Analysis with Other Carbamates

CompoundLD₅₀ (Rat, oral)Use CasePersistence in Blood
4-Chlorobenzyl methylcarbamate~250 mg/kg (est.)Broad-spectrum4–6 hours
Carbaryl500 mg/kgFruits, vegetables>8 hours
Propoxur100 mg/kgHousehold pests2–4 hours

The shorter blood persistence of 4-chlorobenzyl methylcarbamate compared to carbaryl suggests reduced cumulative toxicity .

Future Research Directions

  • Synthetic Optimization: Develop greener synthesis methods to minimize isocyanate use.

  • Environmental Monitoring: Assess long-term ecotoxicological impacts in aquatic ecosystems.

  • Neurotoxicity Studies: Evaluate chronic exposure effects on mammalian models.

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